XYLIDINE

Description

Properties

IUPAC Name |

2,3-dimethylaniline;2,4-dimethylaniline;2,5-dimethylaniline;2,6-dimethylaniline;3,4-dimethylaniline;3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C8H11N/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULGHZNHURECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C.CC1=CC(=C(C=C1)C)N.CC1=C(C(=CC=C1)N)C.CC1=C(C(=CC=C1)C)N.CC1=C(C=C(C=C1)N)C.CC1=CC(=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Xylidines is a pale-yellow to brown liquid with a weak, aromatic, amine-like odor. (NIOSH, 2022), Pale-yellow to brown liquid with a weak, aromatic, amine-like odor; [NIOSH], PALE YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to brown liquid with a weak, aromatic, amine-like odor. | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylidine, mixed isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/194 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

415 to 439 °F at 760 mmHg (NIOSH, 2023), 213-226 °C, 216-228 °C, 415-439 °F | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/194 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

206 °F (2,3-) (NIOSH, 2023), 206 °F, 90-98 °C c.c., 206 °F (2,3-) | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylidine, mixed isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/194 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Slightly sol in water; sol in alcohol, Sparingly soluble in water, soluble in alcohol., Soluble in ether., Solubility in water: poor, Slight | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.98 (NIOSH, 2023) - Less dense than water; will float, 0.97-0.99, Relative density (water = 1): 0.97-1.07, 0.98 | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/194 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.17 (air= 1 at boiling point of xylidine), Relative vapor density (air = 1): 4.2 | |

| Record name | XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg (NIOSH, 2023), 0.13 [mmHg], Vapor pressure, Pa at 20 °C:, <1 mmHg | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylidine, mixed isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/194 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale yellow to a brown liquid., All /isomers/ except ortho-4-xylidine are liquids above 20 °C., Pale-yellow to brown liquid. | |

CAS No. |

1300-73-8 | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLIDINE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/194 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-33 °F (NIOSH, 2023), -36 °C, -33 °F | |

| Record name | XYLIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/194 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Xylidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,6-Xylidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Xylidine, also known as 2,6-dimethylaniline, is a primary arylamine that serves as a crucial intermediate in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. It is notably a key metabolite of several amide-type local anesthetics such as lidocaine, bupivacaine, and mepivacaine.[1][2] A comprehensive understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthesis, and for assessing its metabolic fate and toxicological profile in drug development. This guide provides a detailed overview of the core physical and chemical characteristics of 2,6-xylidine, methods for their determination, and its significant metabolic pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,6-xylidine are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [2] |

| Odor | Characteristic | [2] |

| Density | 0.9842 g/mL at 20 °C | [4] |

| Melting Point | 11.2 °C | [4] |

| Boiling Point | 214 °C at 739 mmHg | [4] |

| Flash Point | 91 °C | [5] |

| Vapor Pressure | 0.125 mmHg at 25 °C | [4] |

| Refractive Index | 1.5601 | [1] |

Chemical Properties

| Property | Value | Reference |

| Solubility in Water | Slightly soluble (7.5 g/L at 20 °C) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether | [4] |

| pKa | Not available | |

| logP (Octanol/Water Partition Coefficient) | 1.84 | [2] |

Experimental Protocols

The determination of the physical and chemical properties of organic compounds like 2,6-xylidine relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Thiele Tube Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like 2,6-xylidine, which is a liquid at room temperature, this determination would be performed on a solidified sample.

Procedure:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube, sealed at one end.[6]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

-

The thermometer and capillary tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[6]

-

The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[6]

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[6] A narrow melting point range is indicative of a pure substance.[7]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

-

A small amount of the liquid 2,6-xylidine is placed in a small test tube (fusion tube).[8]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]

-

The test tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath or a Thiele tube).[8]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

Alternatively, the heating can be stopped when a steady stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point.[5]

Solubility Determination

Solubility tests are fundamental in understanding the polarity and potential interactions of a compound.

Procedure:

-

Water Solubility: A small, measured amount of 2,6-xylidine (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume of water (e.g., 0.75 mL).[9] The mixture is vigorously shaken.[9] The degree of dissolution is observed and recorded.

-

Solubility in Organic Solvents: The same procedure is repeated with various organic solvents, such as ethanol, diethyl ether, and hexane, to assess its solubility in polar and non-polar media.

-

Solubility in Aqueous Acids and Bases: To determine the acidic or basic nature of a compound, solubility is tested in 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).[10] As an amine, 2,6-xylidine is expected to be soluble in aqueous acid due to the formation of a water-soluble salt.

Synthesis of 2,6-Xylidine

A common industrial method for the synthesis of 2,6-xylidine involves the amination of 2,6-dimethylphenol.

Caption: Synthesis of 2,6-Xylidine via Amination.

Experimental Protocol for Synthesis: The synthesis of 2,6-xylidine can be achieved by the vapor-phase amination of 2,6-dimethylphenol.[11][12] In this process, 2,6-dimethylphenol and an excess of ammonia are passed over an aluminum oxide catalyst at elevated temperatures (360-460 °C) and high pressure.[11][12] The resulting product mixture is then condensed and purified to yield 2,6-xylidine.[11]

Metabolic Pathways and Genotoxicity

2,6-Xylidine is a significant metabolite of the local anesthetic lidocaine. Its formation and subsequent metabolism are of great interest in drug development due to its potential carcinogenicity.[13][14]

Lidocaine Metabolism to 2,6-Xylidine

Lidocaine is primarily metabolized in the liver. The major pathway involves sequential N-deethylation by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, to form monoethylglycinexylidide (MEGX) and then glycinexylidide (GX).[15][16] 2,6-Xylidine can be formed through the hydrolysis of lidocaine or its deethylated metabolites.[13][15]

Caption: Metabolic Pathway of Lidocaine to 2,6-Xylidine.

Further Metabolism and Genotoxicity of 2,6-Xylidine

Once formed, 2,6-xylidine can undergo further metabolism, which is linked to its genotoxic effects. The proposed mechanism involves N-hydroxylation to form N-(2,6-dimethylphenyl)hydroxylamine (DMHA), which can then be converted to a reactive nitrenium ion that can bind to DNA.[17][18] An alternative pathway involves oxidation to 4-amino-3,5-dimethylphenol (DMAP), which can be further oxidized to a reactive quinone-imine.[19][20] The genotoxicity of 2,6-xylidine is considered to be dependent on these metabolic activation steps.[17][19]

Caption: Genotoxicity Pathway of 2,6-Xylidine.

Analytical Methods

The detection and quantification of 2,6-xylidine in various matrices, particularly in biological samples, are crucial for pharmacokinetic and toxicological studies.

Chromatographic and Spectrometric Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the separation of 2,6-xylidine from complex mixtures.[4][21] Mass spectrometry (MS), often coupled with chromatography (LC-MS/MS or GC-MS), provides high sensitivity and specificity for its detection and quantification.[4][22] These methods are essential for monitoring its levels in blood and urine for pharmacokinetic studies.[23][24]

Experimental Workflow for Analysis in Biological Samples:

Caption: Analysis of 2,6-Xylidine in Biological Samples.

Spectral Data

Spectroscopic data is vital for the structural elucidation and identification of 2,6-xylidine.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-xylidine exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations of the primary amine group and C-H and C=C stretching vibrations of the aromatic ring.[4][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence and arrangement of the methyl and amino groups on the benzene ring.

-

Mass Spectrometry (MS): The mass spectrum of 2,6-xylidine shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for its identification.[26][27]

Conclusion

This technical guide has provided a comprehensive overview of the core physical and chemical properties of 2,6-xylidine, along with detailed experimental protocols for their determination. The synthesis, metabolic pathways, and analytical methods for this important chemical intermediate have also been discussed. This information is critical for professionals in research and drug development for the safe handling, synthesis, and evaluation of the biological implications of 2,6-xylidine.

References

- 1. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Xylidine [webbook.nist.gov]

- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. Process for the preparation of 2,6-xylidine | TREA [trea.com]

- 12. US4609760A - Process for the preparation of 2,6-xylidine - Google Patents [patents.google.com]

- 13. Identification of 2,6-xylidine as a major lidocaine metabolite in human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oehha.ca.gov [oehha.ca.gov]

- 19. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Two liquid chromatographic approaches for the simultaneous determination of xipamide and its degradation product (2,6-xylidine) using time-programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. 2,6-Xylidine [webbook.nist.gov]

- 26. researchgate.net [researchgate.net]

- 27. ez.restek.com [ez.restek.com]

synthesis pathways for 3,4-dimethylaniline

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylaniline

For researchers, scientists, and professionals in drug development, 3,4-dimethylaniline is a crucial intermediate, notably in the synthesis of Vitamin B2 (Riboflavin) and various agrochemicals like the herbicide pendimethalin.[1][2][3] This guide provides a comprehensive overview of the core synthetic pathways for 3,4-dimethylaniline, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Reduction of 3,4-Dimethylnitrobenzene

The reduction of the corresponding nitro compound, 3,4-dimethylnitrobenzene (also known as 4-nitro-o-xylene), is a common and direct method for synthesizing 3,4-dimethylaniline.[4] This transformation can be achieved through catalytic hydrogenation using various catalysts.

Catalytic Hydrogenation using Raney Nickel

A widely utilized method involves the hydrogenation of 3,4-dimethyl-1-nitrobenzene in the presence of a Raney nickel catalyst.[5] This process is known for its high efficiency and the production of 3,4-dimethylaniline with no byproducts detected by gas chromatography.[5]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 3,4-Dimethyl-1-nitrobenzene | 151.16 | 40.32 | 266.6 |

| Raney Nickel | - | 22 | - |

| Methanol | 32.04 | - | - |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 3,4-Dimethylaniline | 121.18 | 58.5 | 86 |

Experimental Protocol:

In a suitable reactor, 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel are suspended in 200 ml of methanol.[5] The mixture is then hydrogenated at a temperature of 55°C and a hydrogen pressure of 5 bar for 2 hours.[5] Following the initial reaction, an additional 22 g of Raney nickel is added. The catalyst is subsequently separated by hot suction filtration at 60°C.[5] The filtrate is concentrated, and hot water is added. The mixture is cooled, first to room temperature and then in an ice-water bath, to facilitate crystallization. The resulting crystals are collected by suction filtration, washed with cold water and cold methanol, and then dried to yield the final product.[5]

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

The catalytic transfer hydrogenation of 3,4-dimethylnitrobenzene can also be effectively carried out using a palladium on carbon (Pd/C) catalyst in an ethanol-water solvent mixture.[6] Studies have shown that reaction conversion is influenced by hydrogen partial pressure, catalyst loading, substrate concentration, and temperature.[6] Dimethylaniline is reported as the sole product of this hydrogenation.[6]

Quantitative Data:

| Parameter | Range |

| Temperature | 343–403 K |

| H2 Pressure | 4–10 bar |

| Substrate Concentration | 0.124 to 0.745 kmol/m³ |

| Catalyst Loading | 4–12% (w/w) of substrate |

| Activation Energy | 614 J/mol |

Experimental Protocol:

The hydrogenation is performed in a 6L stainless steel autoclave.[6] 3,4-Dimethylnitrobenzene is dissolved in a mixture of 91% wt. ethanol and 9% wt. distilled water. The reactor is charged with 3500 ml of this solution and the 5% Pd/C catalyst (20 to 60 g).[6] The air in the reactor is purged with hydrogen, and the solution is stirred at 800 rpm. The reaction is conducted at a constant temperature (373 K) and hydrogen pressure (4 to 10 bar).[6] Progress is monitored by analyzing samples using gas chromatography with a FID detector.[6]

Ammonolysis of 4-Bromo-o-xylene

An alternative high-yield synthesis involves the high-pressure ammonolysis of 4-bromo-ortho-xylene.[7] This method utilizes a copper catalyst and produces 3,4-dimethylaniline that is free from isomers.[7]

Quantitative Data:

| Reactant/Catalyst | Amount |

| 4-bromo-o-xylene | 200 g (1.08 moles) |

| 28% Ammonia | 600 ml (9.0 moles) |

| Cuprous chloride | 12 g |

| Copper wire | 14 g |

| Product | Yield |

| 3,4-dimethylaniline | 103 g (79%) |

Experimental Protocol:

A steel reaction vessel is charged with 200 g of 4-bromo-o-xylene, 14 g of copper wire, and 600 ml of 28% ammonia containing 12 g of cuprous chloride.[4] The vessel is heated and rocked at 195°C for 14 hours, during which the pressure rises to 700–1000 lb.[4][7] After cooling, the organic and aqueous layers are separated. To the organic layer, 40 ml of 40% sodium hydroxide is added, and the mixture is steam-distilled. The distillate, containing the crude amine, is cooled to induce crystallization. The crystals are dissolved in 8% hydrochloric acid, and the acidic solution is extracted with ether to remove any unreacted 4-bromo-o-xylene.[4] The acidic solution is then made alkaline with 40% sodium hydroxide, and the resulting mixture is steam-distilled again. The final product is collected from the distillate, dissolved in ether, dried over calcium chloride, and purified by vacuum distillation.[4]

Synthesis from p-Nitrotoluene via Chloromethylation

This pathway starts with p-nitrotoluene, which undergoes chloromethylation to yield 2-chloromethyl-4-nitrotoluene. Subsequent catalytic hydrogenation results in both reduction of the nitro group and dechlorination to form 3,4-dimethylaniline.[1] A variation of this method involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene using a water-soluble palladium complex catalyst under alkaline two-phase conditions.[8] This latter approach offers high yields and purity (greater than 95%) and allows for the recycling of the catalyst.[8]

Quantitative Data:

| Method | Catalyst | Conditions | Yield/Purity |

| From 2-chloromethyl-4-nitrotoluene | Raney Nickel | 35-50°C, 3.4-3.9 MPa H2 | - |

| From 3-chloromethyl-4-methylnitrobenzene | Water-soluble Palladium Complex | Alkaline two-phase, 60-100°C | >95% |

Experimental Protocol (Palladium Complex Method):

A water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex catalyst is synthesized.[8] This catalyst is dissolved in an aqueous solution, the pH is adjusted to 10, and it is heated to 60-100°C. Hydrogen is introduced with stirring. Molten 3-chloromethyl-4-methylnitrobenzene is then added, and the hydrogenation reaction proceeds.[8] During the reaction, a 40% sodium hydroxide solution is added dropwise to maintain alkalinity. After 5-15 hours, the reaction is complete. The organic and aqueous phases are separated. The organic phase, upon cooling, yields crystalline 3,4-dimethylaniline. The aqueous phase containing the catalyst can be directly reused.[8]

Other Synthetic Routes

Several other methods for the synthesis of 3,4-dimethylaniline have been reported, although they are less commonly detailed in readily available literature. These include:

-

Beckmann Rearrangement: Starting from 3,4-dimethylacetophenone, the corresponding oxime is formed and then subjected to a Beckmann rearrangement.[1][4]

-

Direct Amination of o-Xylene: This method involves the reaction of o-xylene with hydroxylamine hydrochloride in the presence of aluminum chloride.[4]

-

From 3,4-Dimethylphenol: Heating 3,4-dimethylphenol with ammonia, ammonium bromide, and zinc bromide.[4]

-

Alkylation of m-Toluidine: Alkylation of m-toluidine hydrochloride with methanol at high temperatures.[4]

These alternative routes highlight the chemical versatility available for accessing this important intermediate, providing options depending on the availability and cost of starting materials and reagents.

References

- 1. chembk.com [chembk.com]

- 2. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. airccse.com [airccse.com]

- 7. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 8. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Differences Between Xylidine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

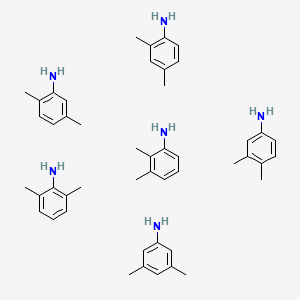

Xylidine, also known as dimethylaniline, encompasses a group of six constitutional isomers with the chemical formula C₈H₁₁N.[1][2] These aromatic amines are structurally characterized by a benzene ring substituted with an amino group and two methyl groups. The varied placement of these methyl groups relative to the amino group gives rise to the six distinct isomers: 2,3-dimethylaniline, 2,4-dimethylaniline, 2,5-dimethylaniline, 2,6-dimethylaniline, 3,4-dimethylaniline, and 3,5-dimethylaniline.[1]

While sharing the same molecular formula, these isomers exhibit significant differences in their physicochemical properties, toxicological profiles, and metabolic fates. These variations are a direct consequence of their unique structural arrangements, which influence factors such as steric hindrance, electron distribution within the aromatic ring, and the potential for intermolecular interactions. A thorough understanding of these isomeric differences is paramount for researchers, scientists, and drug development professionals, as it directly impacts their application in chemical synthesis, their potential as drug candidates or metabolites, and their associated health risks. This guide provides a comprehensive overview of the core structural differences between this compound isomers, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and structures.

Molecular Structures of this compound Isomers

The fundamental difference between the this compound isomers lies in the substitution pattern of the two methyl groups on the aniline ring. This seemingly subtle variation has profound implications for the molecule's overall shape, polarity, and reactivity.

Physicochemical Properties

The structural variations among this compound isomers directly translate into differing physicochemical properties. These properties are critical for predicting their behavior in various chemical and biological systems, including their solubility, volatility, and reactivity. The following table summarizes key quantitative data for each isomer.

| Property | 2,3-Dimethylaniline | 2,4-Dimethylaniline | 2,5-Dimethylaniline | 2,6-Dimethylaniline | 3,4-Dimethylaniline | 3,5-Dimethylaniline |

| CAS Number | 87-59-2 | 95-68-1 | 95-78-3 | 87-62-7 | 95-64-7 | 108-69-0 |

| Molecular Weight ( g/mol ) | 121.18 | 121.18 | 121.18 | 121.18 | 121.18 | 121.18 |

| Melting Point (°C) | 2.5 | 16 | 11.5 | 11.2 | 49-51 | 7-9 |

| Boiling Point (°C) | 221-222 | 218 | 218 | 216 | 226 | 220-221 |

| Density (g/mL at 25°C) | 0.993 | 0.98 | 0.973 | 0.984 | 1.076 (solid) | 0.972 |

| pKa | 4.70 | 4.89 | 4.53 | 3.95 | - | 4.91 |

| Water Solubility (g/L) | 30 (20°C) | 5 (20°C) | < 1 (18°C) | 7.5 (20°C) | < 1 (24°C) | < 1 (19°C) |

| Refractive Index (n20/D) | 1.569 | 1.558 | 1.559 | 1.560 | - | 1.557 |

Spectroscopic Data

Spectroscopic techniques are indispensable for the identification and characterization of this compound isomers. The subtle structural differences give rise to unique spectral fingerprints in Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Isomer | IR (cm⁻¹) - Key Absorptions | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,3-Dimethylaniline | N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1600, ~1500 | ~235, ~285 | Aromatic H: ~6.5-7.0; NH₂: ~3.5; CH₃: ~2.1, ~2.2 | Aromatic C: ~115-145; CH₃ C: ~14, ~20 |

| 2,4-Dimethylaniline | N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510 | ~240, ~290 | Aromatic H: ~6.6-6.9; NH₂: ~3.5; CH₃: ~2.1, ~2.2 | Aromatic C: ~115-145; CH₃ C: ~17, ~20 |

| 2,5-Dimethylaniline | N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510 | ~236, ~288[3] | Aromatic H: ~6.5-6.9; NH₂: ~3.5; CH₃: ~2.1, ~2.2 | Aromatic C: ~115-145; CH₃ C: ~17, ~21 |

| 2,6-Dimethylaniline | N-H stretch: ~3480, ~3400; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1470 | ~230, ~280 | Aromatic H: ~6.6-6.9; NH₂: ~3.7; CH₃: ~2.2 | Aromatic C: ~118-145; CH₃ C: ~18 |

| 3,4-Dimethylaniline | N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510 | ~240, ~290 | Aromatic H: ~6.5-6.9; NH₂: ~3.5; CH₃: ~2.1, ~2.2 | Aromatic C: ~113-145; CH₃ C: ~19, ~20 |

| 3,5-Dimethylaniline | N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1600, ~1470 | ~240, ~290 | Aromatic H: ~6.5; NH₂: ~3.5; CH₃: ~2.2 | Aromatic C: ~115-145; CH₃ C: ~21 |

Toxicological Profile and Metabolic Pathways

The toxicity of this compound isomers is a significant concern, with some isomers classified as suspected carcinogens.[2] Their toxic effects are closely linked to their metabolic activation pathways. A common pathway involves N-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to macromolecules like DNA, potentially initiating carcinogenesis.

References

Spectroscopic Data Analysis of N,N-dimethyl-m-xylidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethyl-m-xylidine (also known as 3,5,N,N-Tetramethylaniline), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N,N-dimethyl-m-xylidine.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H Stretch (Aliphatic - CH₃ groups) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1350-1250 | Strong | C-N Stretch (Aromatic Amine) |

| 850-750 | Strong | C-H Bend (Aromatic - Out-of-plane) |

Note: IR data is based on typical values for similar aromatic amine structures.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | Singlet | 1H | Ar-H (para to N(CH₃)₂) |

| ~6.4 | Singlet | 2H | Ar-H (ortho to N(CH₃)₂) |

| ~2.9 | Singlet | 6H | N(CH₃)₂ |

| ~2.3 | Singlet | 6H | Ar-CH₃ |

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Aromatic C-N |

| ~138 | Aromatic C-CH₃ |

| ~120 | Aromatic C-H (para) |

| ~112 | Aromatic C-H (ortho) |

| ~40 | N(CH₃)₂ |

| ~21 | Ar-CH₃ |

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 148 | 80-90 | [M-H]⁺ |

| 134 | 50-60 | [M-CH₃]⁺ |

| 106 | 30-40 | [M-N(CH₃)₂]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aromatic amines.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Sample Preparation : A small drop of neat N,N-dimethyl-m-xylidine liquid is placed between two potassium bromide (KBr) salt plates to create a thin capillary film.

-

Data Acquisition : The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR.

-

Sample Preparation : Approximately 10-20 mg of N,N-dimethyl-m-xylidine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Data Acquisition : A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 free induction decays (FIDs).

-

¹³C NMR Data Acquisition : A proton-decoupled pulse sequence (e.g., inverse-gated decoupling) is employed to obtain a spectrum with singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Analysis : The acquired FIDs are Fourier transformed. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the integration values (relative number of protons) and splitting patterns (multiplicity) are analyzed. For ¹³C NMR, the chemical shifts of the singlets are correlated with the different carbon environments in the molecule.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of N,N-dimethyl-m-xylidine is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Data Acquisition : The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating positive ions. The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), typically from 40 to 400 amu.

-

Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their m/z values. The peak with the highest m/z is typically the molecular ion ([M]⁺), which confirms the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, and their analysis provides structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes.

Caption: Workflow for FTIR Spectroscopic Analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

Toxicology Profile of Mixed Xylidine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylidine isomers, a group of aromatic amines, are prevalent in various industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals. This extensive toxicological profile provides a comprehensive overview of the adverse effects associated with exposure to mixed this compound isomers, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies for risk assessment and safer chemical design. The primary toxicological concerns include methemoglobinemia, genotoxicity, and carcinogenicity, with the liver, kidneys, spleen, and blood being the principal target organs. The toxicity of this compound isomers is intrinsically linked to their metabolic activation, primarily through cytochrome P450-mediated N-hydroxylation, leading to the formation of reactive intermediates that can induce cellular damage.

Acute Toxicity

The acute toxicity of this compound isomers varies depending on the specific isomer and the route of exposure. In general, they are considered to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled[1]. Signs of acute toxicity include cyanosis, headache, dizziness, fatigue, and in severe cases, respiratory distress and collapse due to methemoglobinemia[2][3].

Table 1: Acute Oral Toxicity of this compound Isomers

| Isomer | Species | LD50 (mg/kg) | Reference |

| 2,3-Xylidine | Rat | 930 | [4] |

| Mouse | 1070 | [4] | |

| 2,4-Xylidine | Rat | 470 - 1259 | [3][4] |

| Mouse | 250 | [4] | |

| 2,5-Xylidine | Rat | 1300 | [4] |

| Mouse | 840 | [4] | |

| 2,6-Xylidine | Rat | 840 - 1230 | [4][5] |

| Mouse | 710 | [4][5] | |

| 3,4-Xylidine | Rat | 810 | [4] |

| Mouse | 710 | [4] | |

| 3,5-Xylidine | Rat | 710 | [4] |

| Mouse | 420 | [4] | |

| Mixed Isomers | Rabbit | 600 | [1] |

| Rat | 610 | [1] |

Table 2: Acute Dermal and Inhalation Toxicity of this compound Isomers

| Isomer | Species | Route | Value | Reference |

| 2,3-Xylidine | Guinea Pig | Dermal LD50 | 500 - 1000 mg/kg | [2] |

| 2,4-Xylidine | Mouse | Inhalation LC50 | 149 ppm (7 hr) | [6] |

| 2,6-Xylidine | - | Dermal | Classified as "Harmful in contact with skin" | [3] |

| 2,4-DMA | - | Inhalation LC50 | 1.53 mg/L | [3] |

| 2,6-DMA | - | Inhalation | Classified as "Harmful by inhalation" | [3] |

Subacute and Chronic Toxicity

Repeated exposure to this compound isomers can lead to significant target organ toxicity. The primary target organs are the blood, spleen, liver, and kidneys[2]. Hematological effects include methemoglobinemia and anemia[2]. Effects on the spleen, such as increased weight and congestion, are often secondary to the hemolytic effects[2]. Liver effects include increased weight and hepatocellular hypertrophy, while kidney effects can manifest as hyaline droplet formation and necrosis[2].

Table 3: Subchronic Oral Toxicity of this compound Isomers in Rats

| Isomer | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| 2,3-Xylidine | 12 (male) | 12 (female) | Hematological effects, organ changes (liver, kidneys, bone marrow, spleen) | [2] |

| 2,5-Xylidine | 12 | 60 | Hematological effects, kidney and forestomach effects | [2] |

| 3,4-Xylidine | 10 | 50 | Hyaline droplets in male kidneys, liver enlargement in females | [2] |

| 3,5-Xylidine | 10 | 145 | Methemoglobin formation | [2] |

Carcinogenicity

Several this compound isomers have been investigated for their carcinogenic potential, with some demonstrating evidence of carcinogenicity in animal studies. The National Toxicology Program (NTP) has conducted bioassays on select isomers.

Table 4: Carcinogenicity of this compound Isomers

| Isomer | Species | Key Findings | Classification | Reference |

| 2,5-Xylidine | Rat | Fibromas and fibrosarcomas | Suspected carcinogen | [2] |

| Mouse | Angiosarcomas | [2] | ||

| 2,6-Xylidine | Rat | Nasal cavity adenomas and carcinomas, subcutaneous fibromas and fibrosarcomas | Sufficient evidence in animals | [5][7] |

For 2,6-xylidine, a significant increase in the incidence of nasal cavity tumors was observed in both male and female rats in a 102-week feeding study[7].

Genotoxicity

The genotoxicity of this compound isomers is complex, with both positive and negative results reported in various assays. A genotoxic effect is generally suspected for the isomer group[2]. Metabolic activation is typically required to elicit a genotoxic response.

Table 5: Summary of Genotoxicity Data for this compound Isomers

| Assay | 2,3-Xylidine | 2,5-Xylidine | 3,4-Xylidine | 3,5-Xylidine | General Finding |

| Ames Test (in vitro) | Mixed | Mixed | Mixed | Mixed | Inconsistent results, often positive with metabolic activation[2] |

| Comet Assay (in vivo) | Positive | Positive | Positive | Positive | Positive results for all four tested isomers[2] |

| Micronucleus Test (in vivo) | Negative | Negative | Negative | Negative | Negative results for all four tested isomers[2] |

| Mammalian Cell Mutagenicity (in vitro) | - | - | - | Positive | Demonstrated for 3,5-xylidine[2] |

| Clastogenicity (in vitro) | Positive | - | - | Positive | Clastogenic effects observed for two of the four isomers[2] |

| DNA Binding | - | - | - | Observed | DNA binding observed with 3,5-xylidine[2] |

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of most this compound isomers[2][6]. One study on 2,6-dimethylaniline (2,6-xylidine) reported a decrease in the number of implantations, which was considered secondary to maternal toxicity[3]. Another study noted that 2,5-xylidine and 3,5-xylidine can reach the testes in male mice[2]. Overall, the available information is insufficient to fully characterize the reproductive and developmental hazards of mixed this compound isomers.

Mechanism of Toxicity

The toxicity of this compound isomers is largely dependent on their metabolic activation into reactive electrophilic intermediates.

Metabolic Activation

The primary pathway for metabolic activation involves the cytochrome P450 (CYP) enzyme system, which catalyzes the N-hydroxylation of the amino group to form N-hydroxylamines[2]. These intermediates can then be further activated by acetyltransferases or sulfotransferases to form unstable N-O-esters. The subsequent heterolytic cleavage of the N-O bond generates highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA[2][8]. An alternative pathway involves the formation of quinone imines, which can also form protein adducts and contribute to oxidative stress through redox cycling[2].

Methemoglobin Formation

All this compound isomers are capable of inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen[2]. This process is initiated by the N-hydroxy metabolites of xylidines, which co-oxidize with oxyhemoglobin[2]. 3,5-xylidine has been identified as the most potent methemoglobin-forming isomer among those tested[2].

DNA Damage and Oxidative Stress Response

The formation of DNA adducts by reactive metabolites of xylidines can trigger cellular DNA damage response (DDR) pathways. While specific pathways for xylidines are not fully elucidated, it is expected that bulky adducts would activate the Nucleotide Excision Repair (NER) pathway[8]. Persistent DNA damage can lead to the activation of cell cycle checkpoints and, ultimately, apoptosis. The generation of reactive oxygen species (ROS) can also induce oxidative DNA damage and activate cellular stress response pathways.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

Objective: To assess the potential of this compound isomers to induce gene mutations in bacteria.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). Revertant colonies that can grow on a histidine-free medium are counted as an indication of mutagenicity.

Methodology:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction is used as the metabolic activation system.

-

Procedure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (or solvent control), and 0.5 mL of S9 mix (for activated plates) or S9 buffer (for non-activated plates).

-

Vortex briefly and pour onto minimal glucose agar plates.

-

Incubate at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

Objective: To determine if this compound isomers induce chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of rodents.

Principle: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected. Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.

Methodology:

-

Animals: Typically, young adult mice or rats are used.

-

Dosing: Animals are dosed with the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control and a positive control.

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last dose.

-

Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The slides are air-dried and stained (e.g., with May-Grünwald-Giemsa).

-

Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group. A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

In Vitro Methemoglobin Formation Assay

Objective: To evaluate the potential of this compound isomers to induce methemoglobin formation in red blood cells.

Principle: Rat erythrocytes are incubated with this compound isomers in the presence of a metabolic activation system (S9 mix). The formation of methemoglobin is measured spectrophotometrically.

Methodology:

-

Preparation of Erythrocytes: Freshly collected rat blood is centrifuged, and the plasma and buffy coat are removed. The red blood cells (RBCs) are washed multiple times with a buffered saline solution.

-

Incubation: A suspension of RBCs is placed in one chamber of a two-compartment dialysis system. The other chamber contains the this compound isomer and a rat liver S9 mix for metabolic activation. The two chambers are separated by a dialysis membrane.

-

Time Points: Aliquots of the RBC suspension are removed at various time points (e.g., 0.5, 1, 2, 3, and 4 hours)[2].

-

Methemoglobin Measurement: The percentage of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths before and after the addition of a reducing agent (e.g., sodium dithionite) or by using a co-oximeter.

-

Data Analysis: The percentage of methemoglobin is plotted against time for each concentration of the this compound isomer.

Conclusion

The toxicological profile of mixed this compound isomers is characterized by a range of adverse effects, with methemoglobinemia, genotoxicity, and carcinogenicity being of primary concern. The toxicity is largely mediated by metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. While acute and subchronic toxicity data are available for several isomers, there is a notable lack of information on reproductive and developmental toxicity, highlighting an area for future research. The experimental protocols and mechanistic insights provided in this guide are intended to support ongoing research and the development of safer chemical alternatives in the pharmaceutical and chemical industries.

References

- 1. chembk.com [chembk.com]

- 2. journals.publisso.de [journals.publisso.de]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. This compound - IDLH | NIOSH | CDC [cdc.gov]